molecular formula C11H9ClN4S B3480223 4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine

4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine

Cat. No. B3480223
M. Wt: 264.73 g/mol
InChI Key: KKXVOURLAWBISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of protein kinase CK2, which is an important enzyme involved in the regulation of cell growth and proliferation.

Mechanism of Action

4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in cell growth and proliferation. Inhibition of CK2 by 4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models.
Biochemical and Physiological Effects:
4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to reduce inflammation in animal models, and to have neuroprotective effects. It has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine in lab experiments is its specificity for protein kinase CK2. This allows for the selective inhibition of this enzyme, which is important for studying its role in cell growth and proliferation. However, one limitation of using 4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine. One area of research is the development of more potent and selective inhibitors of protein kinase CK2. Another area of research is the study of the role of CK2 in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the use of 4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine as a tool for studying the structure and function of protein kinase CK2 could lead to new insights into the regulation of cell growth and proliferation.

Scientific Research Applications

4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine has been extensively studied in the field of medicinal chemistry. It has been shown to be a potent inhibitor of protein kinase CK2, which is an important enzyme involved in the regulation of cell growth and proliferation. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor activity. 4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

6-chloro-N,N-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-13-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4S/c1-16(2)6-3-4-13-11-7(6)8-9(17-11)10(12)15-5-14-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXVOURLAWBISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C3=C(C(=NC=N3)Cl)SC2=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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